molecular formula C17H14N2O2S B14659571 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione CAS No. 52026-33-2

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione

Cat. No.: B14659571
CAS No.: 52026-33-2
M. Wt: 310.4 g/mol
InChI Key: YQQPJGCFEHSGLP-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone
  • 2-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-[(1H-Benzimidazol-2-yl)sulfanyl]phenylhydrazine-1-carbothioamide

Uniqueness

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione is unique due to its specific structural features, such as the presence of both benzimidazole and phenylbutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

52026-33-2

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C17H14N2O2S/c1-11(20)16(15(21)12-7-3-2-4-8-12)22-17-18-13-9-5-6-10-14(13)19-17/h2-10,16H,1H3,(H,18,19)

InChI Key

YQQPJGCFEHSGLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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